

# N-Methyllleucine Hydrochloride: A Comprehensive Physicochemical Profile for Researchers

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## Compound of Interest

Compound Name: *N-Methyllleucine*

Cat. No.: *B1598994*

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This technical guide provides an in-depth overview of the core physicochemical properties of **N-Methyllleucine** hydrochloride, a key building block in peptide synthesis and pharmaceutical development.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its fundamental characteristics, experimental protocols for their determination, and a logical workflow for its synthesis and analysis.

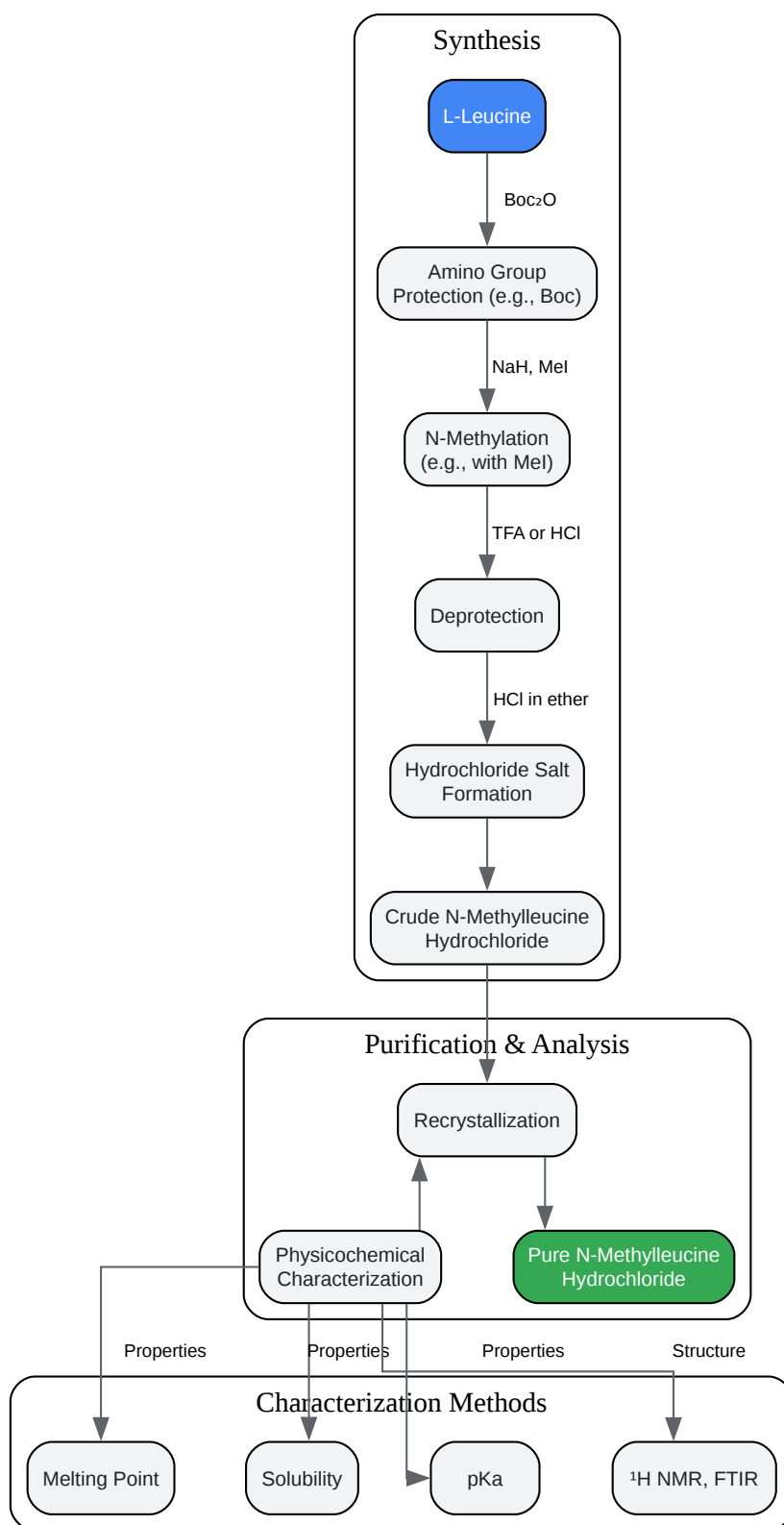
## Core Physicochemical Properties

**N-Methyllleucine** hydrochloride is the hydrochloride salt of N-Methyl-L-leucine, an  $\alpha$ -amino acid derivative.<sup>[1]</sup> It presents as a white to off-white powder and is known for its use in enhancing the stability and efficacy of peptide-based drugs.<sup>[1]</sup> A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub> ·HCl	[1]
Molecular Weight	181.66 g/mol	
Appearance	White to off-white powder	
Melting Point	159-163 °C	
Optical Rotation	[α] <sup>20</sup> /D = +22° to +26° (c=1 in 5N HCl)	
Solubility	Soluble in water. Predicted water solubility of the free amino acid is 0.31 M.	
pKa (Predicted, free amino acid)	2.48 ± 0.21	

## Synthesis and Analysis Workflow

As a modified amino acid, the synthesis and analysis of **N-Methyllleucine** hydrochloride follows a logical progression from starting materials to the final, characterized product. The general workflow involves the N-methylation of L-leucine, followed by the formation of the hydrochloride salt and subsequent purification and characterization.



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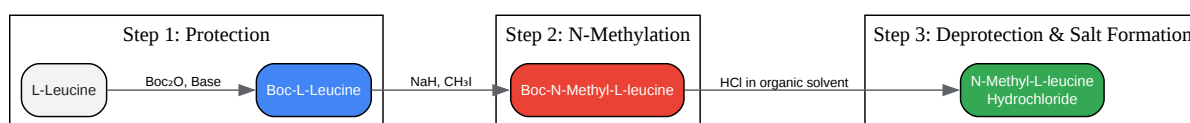
**Figure 1.** General workflow for the synthesis and analysis of **N-Methylleucine** hydrochloride.

## Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of **N-Methylleucine** hydrochloride. These are based on standard laboratory methods for amino acids and can be adapted as necessary.

### Synthesis of N-Methyl-L-leucine Hydrochloride

A common route for the synthesis of N-methylated amino acids involves the protection of the amino group, followed by methylation, deprotection, and salt formation.



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**Figure 2.** Key steps in the synthesis of N-Methyl-L-leucine hydrochloride.

Materials:

- L-Leucine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Dioxane and water
- Sodium hydride (NaH)
- Methyl iodide (CH<sub>3</sub>I)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl) in a suitable organic solvent (e.g., diethyl ether or dioxane)

- Ethyl acetate
- Hexanes

#### Procedure:

- **Protection of L-Leucine:** L-leucine is dissolved in a mixture of dioxane and aqueous NaOH solution. The solution is cooled in an ice bath, and  $\text{Boc}_2\text{O}$  is added. The reaction mixture is stirred and allowed to warm to room temperature overnight. The solvent is then removed under reduced pressure, and the aqueous residue is acidified with a suitable acid (e.g., citric acid) and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-L-leucine.
- **N-Methylation:** Boc-L-leucine is dissolved in anhydrous THF and cooled in an ice bath. Sodium hydride is added portion-wise, followed by the dropwise addition of methyl iodide. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of water, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give crude Boc-N-Methyl-L-leucine.
- **Deprotection and Hydrochloride Salt Formation:** The crude Boc-N-Methyl-L-leucine is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and cooled in an ice bath. A solution of HCl in an organic solvent is added dropwise with stirring. The product, **N-Methyllleucine** hydrochloride, precipitates out of the solution.
- **Purification:** The precipitated solid is collected by filtration, washed with a cold non-polar solvent (e.g., hexanes), and dried under vacuum to yield the final product. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

## Determination of Melting Point

#### Materials:

- **N-Methyllleucine** hydrochloride sample
- Melting point apparatus (e.g., DigiMelt)

- Capillary tubes

Procedure:

- A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of approximately 10-20 °C per minute to determine an approximate melting range.
- A second, more precise measurement is then performed with a fresh sample, heating at a slower rate of 1-2 °C per minute starting from about 20 °C below the approximate melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

## Determination of Aqueous Solubility

Materials:

- **N-Methyleucine** hydrochloride
- Distilled or deionized water
- Vials with screw caps
- Analytical balance
- Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)
- Centrifuge
- Micropipettes
- HPLC or UV-Vis spectrophotometer for quantification

#### Procedure:

- An excess amount of **N-Methyllucine** hydrochloride is added to a known volume of water in a sealed vial.
- The vial is placed in a shaking incubator at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the suspension is centrifuged to pellet the undissolved solid.
- A known volume of the supernatant is carefully removed, ensuring no solid particles are transferred.
- The concentration of **N-Methyllucine** hydrochloride in the supernatant is determined using a suitable analytical method, such as HPLC with a pre-established calibration curve. The solubility is then expressed in units such as mg/mL or mol/L.

## Determination of pKa by Titration

#### Materials:

- **N-Methyllucine** hydrochloride
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

#### Procedure:

- A known amount of **N-Methyllucine** hydrochloride is dissolved in a known volume of deionized water.

- The initial pH of the solution is measured.
- The solution is titrated with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).
- The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
- The titration is continued until the pH has risen significantly (e.g., to pH 11-12).
- A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
- The pKa values are determined from the titration curve. The pKa of the carboxylic acid group (pKa<sub>1</sub>) is the pH at the midpoint of the first buffer region, and the pKa of the N-methylammonium group (pKa<sub>2</sub>) is the pH at the midpoint of the second buffer region.

## Expected Spectral Properties

While specific experimental spectra for **N-Methyllleucine** hydrochloride were not found, the expected features can be inferred from the known spectra of similar compounds, such as L-leucine methyl ester hydrochloride.

- <sup>1</sup>H NMR (in D<sub>2</sub>O): The proton nuclear magnetic resonance spectrum is expected to show a singlet for the N-methyl protons, a triplet for the α-proton, and multiplets for the protons of the isobutyl side chain. The chemical shifts will be influenced by the protonation state of the amine and carboxylic acid groups. For a similar compound, L-leucine methyl ester hydrochloride, the α-proton appears as a triplet at approximately 4.17 ppm, and the methyl protons of the isobutyl group appear as doublets around 0.99-1.00 ppm.
- FTIR: The Fourier-transform infrared spectrum is expected to exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 2500-3300 cm<sup>-1</sup> would be indicative of the O-H stretch of the carboxylic acid and the N-H stretch of the secondary ammonium salt. A strong absorption band around 1700-1730 cm<sup>-1</sup> would correspond to the C=O stretching of the carboxylic acid. Bands in the 1400-1600 cm<sup>-1</sup> region would be associated with N-H bending vibrations.



This technical guide serves as a foundational resource for researchers working with **N-Methyllucine** hydrochloride. The provided data and protocols are intended to facilitate its application in the synthesis of novel peptides and pharmaceuticals.

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## References

- 1. chemimpex.com [chemimpex.com]
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